molecular formula C5H9F2NO B13332336 (R)-3,3-Difluoropiperidin-4-ol

(R)-3,3-Difluoropiperidin-4-ol

Cat. No.: B13332336
M. Wt: 137.13 g/mol
InChI Key: JUQGDOXIAAIQGK-SCSAIBSYSA-N
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Description

Significance of Fluorine Incorporation in Organic and Heterocyclic Systems

The deliberate introduction of fluorine into organic and heterocyclic molecules has become a cornerstone of modern medicinal chemistry and materials science. numberanalytics.comtandfonline.com The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can dramatically alter the physicochemical and biological properties of a parent compound. numberanalytics.comacs.org This strategic incorporation can lead to enhanced metabolic stability, increased bioavailability, and modulated acidity or basicity of neighboring functional groups. tandfonline.comrsc.org Consequently, it is estimated that approximately 20-30% of all pharmaceuticals and 30-40% of agrochemicals contain at least one fluorine atom. numberanalytics.com

The presence of fluorine can influence a molecule's conformation and binding affinity to target proteins. rsc.orgresearchgate.net For instance, the highly polarized C-F bond can participate in non-covalent interactions, such as hydrogen bonds, which can be crucial for molecular recognition. rsc.orgbeilstein-journals.org In heterocyclic systems, fluorination can impact the reactivity and stability of the ring. beilstein-journals.org Despite the clear advantages, the synthesis of fluorinated heterocycles presents challenges due to the high reactivity of fluorinating agents and the potential for multiple reaction pathways, making regioselectivity a critical consideration. numberanalytics.com

The Piperidine (B6355638) Motif as a Versatile Chiral Scaffold in Contemporary Organic Synthesis

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. thieme-connect.comnih.gov Its prevalence is highlighted by the fact that it is one of the most frequently encountered N-heterocycles in FDA-approved drugs. dicp.ac.cn The piperidine scaffold's three-dimensional structure and its ability to be substituted at various positions make it a highly versatile building block in drug design. thieme-connect.comnih.gov

Introducing chirality to the piperidine scaffold further enhances its utility, allowing for the precise spatial arrangement of functional groups to optimize interactions with biological targets. thieme-connect.comthieme-connect.com Chiral piperidine derivatives are crucial components in a number of recently approved drugs, demonstrating their importance in creating effective and selective therapeutic agents. thieme-connect.com The synthesis of enantiomerically pure piperidines is a significant area of research, with various methods being developed, including asymmetric catalysis and the use of chiral auxiliaries. dicp.ac.cnchemrxiv.org The combination of a chiral piperidine core with fluorine substitution offers a powerful strategy for the development of novel molecules with enhanced properties. sciencedaily.comacs.org

(R)-3,3-Difluoropiperidin-4-ol: A Key Building Block

This compound has emerged as a valuable chiral building block in synthetic and medicinal chemistry. This compound incorporates both the beneficial properties of a fluorinated scaffold and the stereochemical definition of a chiral piperidine. The gem-difluoro group at the 3-position can significantly influence the conformation of the piperidine ring and the acidity of the adjacent hydroxyl group.

PropertyValue
Molecular Formula C₅H₉F₂NO
Molecular Weight 137.13 g/mol
CAS Number 2375164-94-4
Appearance Inquire
Purity ≥98%

Table 1: Physicochemical Properties of (S)-3,3-Difluoropiperidin-4-ol. Note that data for the (S)-enantiomer is often reported and is expected to be identical for the (R)-enantiomer, with the exception of optical rotation. chemscene.com

Research Findings on the Synthesis of Substituted 3,3-Difluoropiperidines

The synthesis of 4-substituted 3,3-difluoropiperidines has been an area of active investigation. One reported strategy involves a multi-step sequence starting with the 1,4-addition of ethyl bromodifluoroacetate to a substituted acrylonitrile (B1666552), catalyzed by copper powder. This is followed by the reduction of the nitrile group, lactamization, and subsequent reduction of the resulting lactam to afford the desired piperidine. nih.gov This methodology has been successfully applied to the synthesis of N-protected 3,3-difluoroisonipecotic acid. nih.gov An analogous approach was used to prepare 4-benzyloxy-3,3-difluoropiperidine, which was then converted to N-protected 3,3-difluoro-4,4-dihydroxypiperidine, a building block with significant potential in medicinal chemistry. nih.gov

These synthetic routes highlight the importance of developing robust methods to access these valuable fluorinated scaffolds, paving the way for the creation of more complex and biologically active molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9F2NO

Molecular Weight

137.13 g/mol

IUPAC Name

(4R)-3,3-difluoropiperidin-4-ol

InChI

InChI=1S/C5H9F2NO/c6-5(7)3-8-2-1-4(5)9/h4,8-9H,1-3H2/t4-/m1/s1

InChI Key

JUQGDOXIAAIQGK-SCSAIBSYSA-N

Isomeric SMILES

C1CNCC([C@@H]1O)(F)F

Canonical SMILES

C1CNCC(C1O)(F)F

Origin of Product

United States

Conformational Analysis and Stereochemical Dynamics of Fluorinated Piperidin 4 Ols

Experimental Probing of Conformational Preferences

Experimental techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for investigating the three-dimensional structure and conformational equilibrium of fluorinated cyclic compounds in solution. nih.govnih.gov

NMR spectroscopy provides critical data for assigning the stereochemistry of flexible ring systems like piperidines. researchgate.netauremn.org.br For fluorinated molecules, ¹⁹F NMR and the analysis of coupling constants between fluorine and adjacent protons (¹H) are especially insightful. icpms.cz

The vicinal coupling constant, ³J(¹⁹F, ¹H), which describes the interaction between a fluorine atom and a proton separated by three bonds, is highly dependent on the dihedral angle between them. This relationship is fundamental for determining the relative orientation of fluorine substituents on the piperidine (B6355638) ring. d-nb.info

Systematic studies on various fluorinated piperidines have established a clear correlation:

A large ³J(F,H) coupling constant is indicative of an anti-periplanar arrangement, which corresponds to an axial orientation of the fluorine atom relative to an axial proton.

A small ³J(F,H) coupling constant suggests a synclinal (gauche) relationship, which points to an equatorial orientation of the fluorine atom. d-nb.info

For instance, in studies of 3-fluoropiperidine (B1141850) derivatives, ³J(3-Fa, 4-Ha) values of approximately 38.5 Hz to 40.4 Hz were measured in polar solvents, confirming a strong preference for the axial conformation of the fluorine atom. d-nb.info This principle allows researchers to experimentally quantify the conformational equilibrium between the chair forms of the piperidine ring.

Table 1: Representative ³J(¹⁹F, ¹H) Coupling Constants and Corresponding Conformational Preference in Fluorinated Piperidines This table presents illustrative data from studies on analogous compounds to demonstrate the analytical principle.

Fluorine OrientationDihedral Angle (F-C-C-H)Typical ³J(F,H) Value (Hz)Inferred Conformation
Axial~180°Large (~35-45 Hz)Axial-F preferred
Equatorial~60°Small (~10-20 Hz)Equatorial-F preferred

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Computational Investigations of Conformational Landscapes

Computational chemistry provides indispensable tools for exploring the potential energy surface of molecules, allowing for the calculation of the relative stabilities of different conformers and rationalizing experimental observations. auremn.org.brnrel.gov

Density Functional Theory (DFT) is a robust quantum mechanical method used to optimize molecular geometries and calculate the relative energies of various conformers with high accuracy. researchgate.netnih.gov These calculations are crucial for understanding the intrinsic factors that stabilize one conformation over another.

To gain a comprehensive understanding, conformational analyses are performed in both the gas phase and in simulated solvent environments. Gas-phase calculations reveal the inherent energetic preferences of an isolated molecule, while continuum solvation models, such as the Polarizable Continuum Model (PCM), account for the influence of a solvent's polarity on conformational equilibrium. d-nb.info

Studies on fluorinated piperidines show that solvent polarity can play a decisive role. For many derivatives, the conformer with the fluorine atom in the axial position (F-axial) is more polar. Consequently, increasing the solvent polarity can significantly stabilize the F-axial conformer, sometimes even inverting the conformational preference observed in the gas phase or in nonpolar solvents. d-nb.inforesearchgate.net This highlights the importance of charge-dipole interactions and solvation in dictating the final conformational outcome. nih.govresearchgate.net

Table 2: Example of Calculated Free Enthalpy Differences (ΔG in kcal/mol) Between Equatorial and Axial Conformers for a 3-Fluoropiperidine Analogue This table shows representative data illustrating the impact of the computational model and solvent on conformational stability. Positive values indicate the axial conformer is less stable.

Computational ModelΔG (Gasequial - Gaxial) in Gas PhaseΔG (Gasequial - Gaxial) in Chloroform (PCM)ΔG (Gasequial - Gaxial) in Water (PCM)
DFT (B3LYP/6-31G*)+0.1-0.4-1.4

Molecular Mechanics Force Field Calculations (e.g., COSMIC) for Conformational Energetics

Molecular Mechanics (MM) offers a computationally less expensive alternative to quantum chemical calculations for assessing conformational energetics. fiveable.menih.gov MM methods use classical physics-based force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. encyclopedia.pub

The COSMIC (Computation and Structure of Molecules in Condensed Phases) force field has been successfully applied to predict the conformational energies of piperidines and their protonated salts. nih.gov This model is particularly effective because it includes a simple Coulombic model for electrostatic interactions, which are critical in determining the conformational changes upon protonation or due to the presence of polar substituents like fluorine and hydroxyl groups. nih.gov Calculations using the COSMIC force field can quantitatively predict the stabilization of axial conformers, demonstrating that electrostatic interactions between substituents and a protonated nitrogen atom are a primary cause of conformational shifts. nih.gov

Elucidation of Electrostatic Interactions and Conformational Stabilities

The stability of different conformers in fluorinated piperidines is heavily influenced by electrostatic interactions. researchgate.netplos.org The high electronegativity of fluorine atoms creates strong carbon-fluorine (C-F) bond dipoles. In a piperidine ring, the spatial arrangement of these dipoles relative to each other and to other polar bonds, such as the carbon-oxygen (C-O) and nitrogen-hydrogen (N-H) or nitrogen-carbon (N-C) bonds, is a primary determinant of conformational stability. researchgate.netbeilstein-journals.org

In molecules like (R)-3,3-Difluoropiperidin-4-ol, the piperidine ring typically adopts a chair conformation. The substituents—two fluorine atoms, a hydroxyl group, and the nitrogen's substituent—can occupy either axial or equatorial positions. The electrostatic interactions between these groups can be either stabilizing or destabilizing. For instance, repulsive interactions between parallel dipoles can raise the energy of a conformer, while attractive anti-parallel interactions can lower it. researchgate.net

Computational studies on related fluorinated piperidines have shown that electrostatic forces can be a dominant factor, particularly in charged species. acs.org For cis-3,5-difluoropiperidine hydrochloride, calculations revealed that favorable charge-dipole interactions between the protonated amine (N-H)⁺ and the C-F bonds are strong enough to override the expected 1,3-diaxial repulsion between the two fluorine atoms, leading to a preferred diaxial conformation. acs.org This highlights the power of electrostatic forces to stabilize conformations that might otherwise be considered sterically hindered. researchgate.netacs.org

Intramolecular and Environmental Factors Governing Conformational Behavior

The final conformational equilibrium of this compound is not dictated by a single factor but by a delicate balance of several intramolecular and environmental influences.

Charge-Dipole Interactions and Hyperconjugative Effects

Charge-dipole interactions are a critical component of the electrostatic forces governing the conformation of fluorinated piperidines, especially when the nitrogen atom is protonated. researchgate.netresearchgate.net The interaction between the positive charge on the nitrogen of the piperidinium (B107235) ion and the negative end of the C-F dipole (the fluorine atom) is strongly attractive and can significantly stabilize conformers where the C-F bond is axial. researchgate.netacs.org This effect has been shown to be potent enough to enforce an axial preference for fluorine even against other unfavorable interactions. acs.org

Hyperconjugation, a stereoelectronic effect involving the delocalization of electrons from a filled bonding orbital (typically σ C-H) to an adjacent empty or partially filled anti-bonding orbital (σ* C-F or σ* C-N), also plays a significant role. researchgate.netrsc.org This interaction is maximized when the orbitals are anti-periplanar (at a 180° dihedral angle). In piperidine rings, this alignment often occurs when the fluorine atom is in an axial position, allowing for stabilizing interactions with axial C-H bonds on the ring. researchgate.netbeilstein-journals.org While sometimes considered secondary to strong electrostatic forces, hyperconjugation provides a crucial stabilizing contribution, particularly for neutral (unprotonated) piperidines. researchgate.netrsc.org

Computational analyses of 3-fluoropiperidine and 3,5-difluoropiperidine (B12995073) derivatives quantify the contributions of these forces, showing that the preference for axial fluorine is often a combined result of both electrostatic and hyperconjugative stabilization. researchgate.net

Dipole Minimization and Steric Repulsion Contributions

Steric repulsion, or van der Waals strain, is a classic factor in conformational analysis. researchgate.net This force arises from the repulsion between electron clouds of non-bonded atoms that are in close proximity. In the chair conformation of a piperidine ring, substituents in axial positions are closer to other axial substituents (in 1,3-diaxial interactions) than they would be in equatorial positions. For this compound, this would involve interactions between the axial fluorine, the C4-hydroxyl group, and axial hydrogens. While fluorine has a relatively small van der Waals radius, these repulsive interactions are still a destabilizing factor that counteracts the stabilizing electronic effects favoring axial conformations. researchgate.netbeilstein-journals.org The final conformational preference is determined by the net balance of these attractive and repulsive forces.

Compound AnalogueStateΔG (kcal/mol) Axial vs. EquatorialΔEelect (kcal/mol)ΔEhyperc (kcal/mol)ΔEsteric (kcal/mol)
3-Fluoropiperidine (HCl salt)Water+1.8+12.6--
3,5-Difluoropiperidine (HCl salt)Water+4.8+14.7--
3-Fluoropiperidine (TFA-analogue)Chloroform+1.2-+3.3-
3,5-Difluoropiperidine (TFA-analogue)Chloroform+4.2-+11.7-
3-Fluoropiperidine (NH-analogue)Water+1.9-+5.1-

Data derived from computational studies on fluorinated piperidine analogues. researchgate.netresearchgate.net Positive ΔG values indicate a preference for the axial conformer. ΔE values represent the contribution of electrostatic, hyperconjugative, and steric forces to the energy difference between conformers.

Influence of Solvation and Solvent Polarity on Conformational Equilibria

The surrounding solvent environment can significantly modulate the conformational equilibrium of a molecule. researchgate.netwikipedia.org This is because solvents can differentially stabilize different conformers. Polar solvents, for example, tend to stabilize conformers with larger dipole moments, while non-polar solvents favor less polar conformers. wikipedia.orgmdpi.com

For fluorinated piperidines, an increase in solvent polarity has been shown to further stabilize the more polar conformer, which is often the one with an axial fluorine atom. researchgate.net This stabilization arises from favorable interactions between the solvent's dipole field and the molecule's own dipole moment. wikipedia.org Computational and experimental studies on various fluorinated piperidine derivatives have demonstrated that changing the solvent from a non-polar one (like toluene) to a highly polar one (like water or DMSO) can enhance the population of the axial conformer or even invert the conformational preference from equatorial to axial. researchgate.net Therefore, the conformational behavior of this compound is expected to be sensitive to the solvent system in which it is studied or utilized. researchgate.netwikipedia.org

Impact of Protonation State on Conformational Preferences

The protonation state of the piperidine nitrogen has a dramatic effect on the molecule's conformational preferences. researchgate.netnih.gov In its neutral (free base) form, the conformational equilibrium is governed by a balance of hyperconjugation, dipole-dipole interactions, and steric repulsion. researchgate.net However, upon protonation to form the piperidinium salt, the introduction of a formal positive charge on the nitrogen atom creates powerful (N-H)⁺---(F-C) charge-dipole interactions. acs.orgnih.gov

These interactions strongly favor the axial orientation of the fluorine substituents to maximize their proximity to the positive charge. researchgate.netnih.gov For many substituted piperidines with polar groups at C4 (including F, OH, and Br), the conformational preference is reversed upon protonation, with the axial form becoming favored. nih.gov In the case of cis-3,5-difluoropiperidine, both the free base and its hydrochloride salt exist almost exclusively in the diaxial conformation in aqueous solution, demonstrating the potency of these electronic effects. acs.org For this compound, protonation is expected to significantly increase the stability of conformers where the C-F bonds are oriented axially due to these dominant charge-dipole forces. researchgate.netnih.gov

Chemical Reactivity and Derivatization of R 3,3 Difluoropiperidin 4 Ol

Transformations of the Piperidine (B6355638) Ring and Hydroxyl Functionality

The reactivity of (R)-3,3-difluoropiperidin-4-ol is primarily centered around the transformations of its piperidine ring and the secondary hydroxyl group. These modifications are crucial for the construction of more complex molecules and for the modulation of the compound's physicochemical properties.

Oxidation of the Hydroxyl Group to Carbonyls or Carboxylic Acids

The secondary alcohol in this compound can be oxidized to the corresponding ketone, (R)-3,3-difluoropiperidin-4-one. This transformation is a common and pivotal step in the synthesis of various derivatives. Given the presence of the electron-withdrawing fluorine atoms on the adjacent carbon, the reactivity of the hydroxyl group may be influenced, but standard oxidation protocols are generally applicable.

Mild oxidizing agents are typically employed to ensure the selective oxidation of the alcohol without affecting the piperidine ring or other sensitive functional groups that may be present on a protected form of the molecule.

Commonly Employed Oxidation Methods:

Reagent/MethodDescription
Dess-Martin Periodinane (DMP) A hypervalent iodine reagent that provides a mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. The reaction is typically carried out in chlorinated solvents at room temperature.
Swern Oxidation This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated with an electrophile, such as oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by the addition of a hindered base like triethylamine. It is known for its mild conditions and high yields.
Chromium-based reagents (e.g., PCC, PDC) Pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are classic reagents for the oxidation of alcohols. However, their use is often minimized due to the toxicity of chromium.

While direct literature on the oxidation of this compound is not extensively detailed, the oxidation of similar fluorinated and non-fluorinated piperidinols is well-documented, suggesting these standard methods would be effective. Further oxidation to open the piperidine ring and form a carboxylic acid would require much harsher conditions and is a less common transformation for this type of scaffold.

Reduction of Functional Groups within the Scaffold

The primary functional group amenable to reduction within the this compound scaffold itself is the ketone that would be formed from its oxidation. The reduction of (R)-3,3-difluoropiperidin-4-one back to the alcohol is a key transformation, often employed to introduce specific stereochemistry or as part of a synthetic sequence.

The choice of reducing agent can influence the stereochemical outcome of the reduction, although in the case of reducing the ketone back to the parent alcohol, the inherent stereochemistry of the starting material would likely direct the hydride attack.

Commonly Employed Reduction Methods for the Corresponding Ketone:

ReagentDescription
Sodium borohydride (B1222165) (NaBH₄) A mild and selective reducing agent for aldehydes and ketones. It is often used in protic solvents like methanol (B129727) or ethanol. benthamopen.comorganic-chemistry.org
Lithium aluminum hydride (LiAlH₄) A powerful reducing agent capable of reducing a wide range of functional groups, including ketones. It is typically used in aprotic ethereal solvents.
Catalytic Hydrogenation The use of hydrogen gas with a metal catalyst (e.g., Pd, Pt, Ni) can also effect the reduction of ketones to alcohols.

The reduction of the gem-difluoro group itself is not a feasible transformation under standard reducing conditions due to the high strength of the carbon-fluorine bond.

Nucleophilic Substitution at Fluorinated Centers

Direct nucleophilic substitution of the fluorine atoms in this compound is generally challenging due to the strength of the C-F bond. However, the hydroxyl group can be converted into a good leaving group, such as a tosylate or triflate, to facilitate nucleophilic substitution at the C-4 position.

In a related context, the synthesis of 4-substituted 3,3-difluoropiperidines has been achieved through methods that involve the displacement of a leaving group at the 4-position of a protected piperidine ring. nih.gov For instance, a hydroxyl group can be converted to a mesylate or tosylate, which can then be displaced by a variety of nucleophiles. A patent describes the displacement of a methanesulfonate (B1217627) from a similar fluorinated piperidine derivative with phenols to form ether linkages. nih.gov

Potential Nucleophilic Substitution Strategies:

Activation of the Hydroxyl Group: Conversion of the alcohol to a sulfonate ester (e.g., mesylate, tosylate, or triflate) enhances its leaving group ability.

Displacement with Nucleophiles: The activated intermediate can then react with a range of nucleophiles, such as azides, cyanides, thiols, or amines, to introduce new functionality at the C-4 position. The trifluoromethanesulfonate (B1224126) (triflate) anion itself can act as a nucleophile under certain conditions. nih.gov

Strategic Derivatization for Synthetic and Analytical Applications

The derivatization of this compound is essential for various applications, including modifying its physical properties for analytical techniques and protecting its functional groups during multi-step syntheses.

Silylation for Modifying Polarity and Volatility for Chromatography

For analysis by gas chromatography (GC), polar compounds like this compound often require derivatization to increase their volatility and thermal stability. Silylation is a common technique where the active hydrogen of the hydroxyl and amino groups is replaced by a trimethylsilyl (B98337) (TMS) group. caltech.edusigmaaldrich.com This derivatization reduces the polarity of the molecule, making it more amenable to GC analysis.

Common Silylating Reagents:

ReagentDescription
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) A powerful silylating agent that reacts with alcohols, phenols, carboxylic acids, and amines. caltech.edusigmaaldrich.com
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) Another highly effective silylating reagent, often used for the derivatization of a wide range of compounds for GC-MS analysis. youtube.com
Trimethylchlorosilane (TMCS) Often used as a catalyst in conjunction with other silylating agents like BSTFA to enhance the reaction rate. sigmaaldrich.com

The resulting silylated derivative of this compound would exhibit a lower boiling point and improved peak shape in GC analysis, allowing for more accurate quantification and identification, often in conjunction with mass spectrometry (MS). nih.govnih.govresearchgate.net A new silylating reagent, dimethyl(3,3,3-trifluoropropyl)silyldiethylamine (DIMETRIS), has also been developed for the analysis of estrogenic compounds by GC-MS and could potentially be applied to fluorinated piperidinols. nih.gov

Acylation for Functional Group Masking and Analytical Detection Enhancement

Acylation is another important derivatization technique for this compound. This involves the reaction of the hydroxyl and/or amino group with an acylating agent, such as an acid anhydride or acyl chloride, to form an ester and/or an amide, respectively.

Applications of Acylation:

Functional Group Protection: In a multi-step synthesis, the hydroxyl and amino groups can be acylated to protect them from undesired reactions. The choice of acyl group is critical as it must be stable to the subsequent reaction conditions and easily removable when desired.

Enhanced Analytical Detection: For high-performance liquid chromatography (HPLC), acylation can be used to introduce a chromophore or fluorophore into the molecule, thereby enhancing its detectability by UV-Vis or fluorescence detectors. For example, derivatization with reagents like 4-toluenesulfonyl chloride can be used for the HPLC analysis of piperidine. researchgate.net The use of acetic anhydride is a common method for acylation. nih.gov

The introduction of fluorinated acyl groups can also enhance detectability in GC with an electron capture detector (ECD). semanticscholar.org

Common Acylating Reagents:

ReagentDescription
Acetic Anhydride A readily available and commonly used reagent for the acetylation of alcohols and amines. nih.gov
Benzoyl Chloride Used to introduce a benzoyl group, which can serve as a protecting group or enhance UV detection in HPLC.
Trifluoroacetic Anhydride (TFAA) Introduces a trifluoroacetyl group, which can increase volatility for GC and enhance detection by ECD.

Alkylation of Nitrogen and Oxygen Centers

The nucleophilic character of both the secondary amine and the hydroxyl group in this compound allows for selective alkylation at either the nitrogen (N-alkylation) or oxygen (O-alkylation) atom under appropriate reaction conditions. The choice of reagents, base, and solvent system can direct the reaction to the desired center.

N-Alkylation: The piperidine nitrogen is a strong nucleophile and readily undergoes alkylation. Standard methods include reaction with alkyl halides in the presence of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to neutralize the generated acid. Another common strategy is reductive amination, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. To achieve selective O-alkylation without competing N-alkylation, the nitrogen is often protected, commonly with a tert-butyloxycarbonyl (Boc) group. This highlights the inherent reactivity of the nitrogen center.

O-Alkylation: The hydroxyl group can be converted into an ether linkage through O-alkylation. This typically requires deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide, which then reacts with an alkyl halide. The synthesis of related 3,3-difluoropiperidine (B1349930) and 4,4-difluoropiperidine (B1302736) ethers has been successfully achieved by first activating the hydroxyl group. d-nb.infonih.govchemrxiv.org For instance, the hydroxyl group can be converted to a mesylate, a good leaving group, followed by nucleophilic displacement with a desired alkoxide or phenoxide. d-nb.info The existence of 4-Benzyloxy-3,3-difluoropiperidine, an O-alkylated derivative, further confirms the viability of this transformation on the core scaffold. nih.gov

The following table summarizes representative, analogous alkylation reactions on the difluoropiperidine scaffold.

Reaction TypeReagent 1Reagent 2Base/ConditionsProduct
N-Alkylation Alkyl Halide (R-X)-K₂CO₃, Acetonitrile(R)-1-Alkyl-3,3-difluoropiperidin-4-ol
N-Alkylation Aldehyde (R-CHO)Sodium TriacetoxyborohydrideDichloromethane(R)-1-Alkyl-3,3-difluoropiperidin-4-ol
O-Alkylation Alkyl Halide (R-X)Sodium Hydride (NaH)Tetrahydrofuran (THF)(R)-4-Alkoxy-3,3-difluoropiperidine
O-Alkylation 1. Methanesulfonyl Chloride 2. Phenol (ArOH)1. Triethylamine 2. BaseDichloromethane(R)-3,3-Difluoro-4-phenoxypiperidine

Formation of Cyclic Derivatives (e.g., with Boronic Acids)

The cis-relationship of the amino and hydroxyl groups in this compound (when considering the ring structure) makes it an ideal substrate for forming cyclic derivatives with bifunctional reagents. A notable example is its reaction with boronic acids.

Molecules containing a 1,2-amino alcohol moiety readily undergo condensation reactions with boronic acids (RB(OH)₂) to form stable, five-membered heterocyclic rings known as 1,3,2-oxazaborolidines. This reaction typically proceeds by heating the amino alcohol and the boronic acid in a solvent such as toluene, with azeotropic removal of the two water molecules formed during the condensation.

This compound is a structural analogue of a 1,2-amino alcohol. It is therefore expected to react with various boronic acids to yield a tricyclic derivative containing a fused oxazaborolidine ring. The resulting structure would be rigid, with the stereochemistry of the starting material dictating the stereochemistry of the new bicyclic system. Such derivatives are of interest in catalysis and as chiral auxiliaries.

The table below outlines the general reaction for the formation of these cyclic boronate esters.

Reactant 1Reactant 2ConditionsProduct Structure
This compoundPhenylboronic Acid (PhB(OH)₂)Toluene, Dean-Stark trap, heatFused Piperidino-oxazaborolidine
This compoundAlkylboronic Acid (RB(OH)₂)Toluene, Dean-Stark trap, heatFused Piperidino-oxazaborolidine

Advanced Synthetic Applications of R 3,3 Difluoropiperidin 4 Ol As a Chiral Building Block

Utilization in the Construction of Complex Organic Architectures

The rigid conformational constraints and the stereochemical information embedded within (R)-3,3-Difluoropiperidin-4-ol make it an attractive starting material for the synthesis of complex natural products and other intricate organic structures. The gem-difluoro group can influence the local electronics and lipophilicity, which are crucial parameters in medicinal chemistry. While specific examples of its direct use in the total synthesis of complex natural products are still emerging in the literature, its potential is evident from the synthesis of highly functionalized piperidine-based scaffolds.

For instance, synthetic strategies toward 4-substituted 3,3-difluoropiperidines have been developed, highlighting their value as building blocks. nih.gov These methods often involve multi-step sequences that could be adapted to incorporate the chiral alcohol functionality of this compound to introduce additional stereocenters and functional group handles necessary for building complex molecular frameworks. The hydroxyl group can be used as a handle for further chemical transformations, such as etherification, esterification, or oxidation, allowing for the elaboration of the piperidine (B6355638) core into more complex structures.

Design and Synthesis of Novel Fluorinated Heterocyclic Systems

The reactivity of this compound allows for its transformation into a variety of novel fluorinated heterocyclic systems. The presence of both a secondary amine and a hydroxyl group provides two points for cyclization or annulation reactions.

One potential application is in the synthesis of fused bicyclic systems. For example, intramolecular cyclization reactions can be envisioned where the hydroxyl group and the nitrogen atom participate in the formation of a new ring fused to the piperidine core. The gem-difluoro group in the starting material would then be incorporated into the resulting bicyclic system, imparting unique physicochemical properties.

Furthermore, the development of synthetic routes to various fluorinated piperidines and related heterocycles demonstrates the broader interest in this class of compounds. nih.govnih.gov While not directly starting from this compound, these syntheses provide a blueprint for how this chiral building block could be utilized to access novel fluorinated heterocyclic scaffolds with potential applications in drug discovery.

Intermediacy in the Preparation of Substituted Piperidine Derivatives

This compound serves as a valuable intermediate for the synthesis of a wide range of substituted piperidine derivatives. The hydroxyl group at the 4-position can be readily converted into other functional groups, or it can direct the introduction of substituents at adjacent positions.

For example, oxidation of the hydroxyl group would yield the corresponding ketone, (R)-3,3-difluoropiperidin-4-one, a versatile intermediate for nucleophilic additions to introduce various substituents at the 4-position. Subsequent reduction of the ketone could then afford diastereomeric 4-substituted-3,3-difluoropiperidin-4-ols.

Moreover, the synthesis of 4-substituted 3,3-difluoropiperidines has been reported, showcasing the feasibility of introducing substituents at the 4-position of the 3,3-difluoropiperidine (B1349930) scaffold. nih.gov These methods can be adapted to start from this compound to produce enantiomerically pure substituted piperidine derivatives. The development of such derivatives is of high interest in medicinal chemistry, as exemplified by the synthesis of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds as dopamine (B1211576) D4 receptor antagonists. nih.gov

Below is a table summarizing some potential transformations of this compound to yield substituted piperidine derivatives:

Starting MaterialReagents and ConditionsProductApplication
This compoundOxidation (e.g., PCC, Swern)(R)-3,3-Difluoropiperidin-4-oneIntermediate for nucleophilic addition
This compoundAlkylation/Arylation of the nitrogenN-substituted-(R)-3,3-Difluoropiperidin-4-olModulation of basicity and pharmacological properties
This compoundEtherification (e.g., Williamson ether synthesis)4-Alkoxy/Aryloxy-(R)-3,3-difluoropiperidinesIntroduction of diverse side chains
This compoundMitsunobu reaction4-Azido/Phthalimido-(S)-3,3-difluoropiperidinesInversion of stereochemistry and introduction of nitrogen-based functional groups

Computational Chemistry and Molecular Modeling in R 3,3 Difluoropiperidin 4 Ol Research

In Silico Prediction of Synthetic Pathway Reactivity (e.g., Retrosynthetic Analysis with Databases like Reaxys or Pistachio)

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. wikipedia.org It involves deconstructing a target molecule into simpler, commercially available precursors by conceptually breaking bonds and applying "transforms," which are the reverse of known chemical reactions. ub.eduamazonaws.com This process generates a "tree" of possible synthetic pathways, allowing chemists to evaluate and select the most efficient and practical route. ub.edu

Modern retrosynthesis is heavily supported by computational tools and databases such as Reaxys and Pistachio. These platforms integrate vast chemical reaction databases with algorithms that can predict plausible synthetic pathways. By inputting a target structure like (R)-3,3-Difluoropiperidin-4-ol, researchers can receive a set of ranked retrosynthetic disconnections and corresponding synthetic suggestions based on literature precedents.

A hypothetical retrosynthetic analysis for this compound might start by identifying key functional groups and strategic bonds. The C-N and C-C bonds within the piperidine (B6355638) ring are primary candidates for disconnection. A common strategy involves a functional group interconversion (FGI) to a more synthetically accessible intermediate, such as a ketone.

Table 1: Hypothetical Retrosynthetic Analysis of this compound

Step Target/Intermediate Transform Precursors (Synthons/Reagents)
1This compoundFunctional Group Interconversion (FGI)3,3-Difluoropiperidin-4-one
23,3-Difluoropiperidin-4-oneC-N Disconnection (e.g., Dieckmann condensation logic)Acyclic amino ester
3Acyclic amino esterC-C DisconnectionSimpler ester and amine fragments

This analysis suggests that the target alcohol could be formed via stereoselective reduction of the corresponding ketone, 3,3-Difluoropiperidin-4-one. sigmaaldrich.com The ketone itself could potentially be synthesized through an intramolecular cyclization of an acyclic amino ester precursor. Databases would then be queried to find reliable methods for synthesizing these precursors and for performing the proposed transformations, such as the initial fluorination steps and the final stereocontrolled reduction. For instance, a known synthetic step for a related compound involves the Boc protection of a 3,3-difluoropiperidin-4-ol (B572812) intermediate, which highlights a common tactic in multi-step syntheses involving this scaffold.

Molecular Dynamics and Docking Simulations for Conformational Sampling

The three-dimensional conformation of a molecule is critical to its interaction with biological targets. Molecular dynamics (MD) and docking simulations are powerful computational methods used to explore this conformational space and predict binding modes. bohrium.com

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor's active site. bohrium.com For this compound, docking simulations could be used to screen its potential against a variety of biological targets, such as enzymes or receptors. The process involves placing the ligand in the binding site and using a scoring function to estimate the binding affinity for numerous generated poses.

Molecular Dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms and molecules over time based on the principles of classical mechanics. nih.gov An MD simulation of this compound, either in solution or within a protein binding site, can reveal its conformational flexibility, stable conformations, and key intramolecular interactions (e.g., hydrogen bonds). This is particularly important for a flexible six-membered ring like piperidine. The simulation can help identify low-energy conformations that are most likely to be biologically active. plos.org Software packages like Amber are commonly used to perform these simulations. ambermd.org

The combination of docking and MD, often referred to as conformational sampling, provides a robust approach to understanding ligand-receptor interactions. nih.gov First, docking can provide an initial binding pose, which is then refined using MD simulations to account for the flexibility of both the ligand and the protein, leading to a more accurate prediction of the binding mode and affinity. bohrium.com

Table 2: Typical Parameters for a Molecular Dynamics Simulation

Parameter Description Example Value/Setting
Force Field A set of parameters used to calculate the potential energy of the system.AMBER, CHARMM, GROMOS
Solvent Model Explicit or implicit model representing the solvent (e.g., water).TIP3P (explicit water)
Ensemble Statistical mechanics ensemble (e.g., NVT, NPT) defining the thermodynamic state.NPT (constant Number of particles, Pressure, Temperature)
Simulation Time The total time duration of the simulation.100-500 nanoseconds
Time Step The interval between successive calculations of forces and positions.2 femtoseconds
Temperature The temperature at which the simulation is run.300 K (Kelvin)
Pressure The pressure at which the simulation is run.1 bar

Quantitative Structure-Activity Relationship (QSAR) Studies on Scaffold Modifications and Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate variations in the chemical structure of a series of compounds with their biological activity. researchgate.net These models are essential for optimizing lead compounds by predicting the activity of novel analogues before they are synthesized. semanticscholar.org

For the this compound scaffold, a QSAR study would involve synthesizing a library of analogues with systematic modifications and measuring their biological activity against a specific target. Modifications could include:

Substitution on the piperidine nitrogen.

Alteration of the hydroxyl group (e.g., conversion to an ether or ester).

Introduction of substituents at other positions on the ring.

A patent for 3,3-difluoro-piperidine derivatives as NR2B NMDA receptor antagonists details numerous such modifications, providing a real-world example of the structural diversity that can be explored. google.com

Once activity data is collected, molecular descriptors (numerical representations of chemical properties like lipophilicity, electronic properties, and steric factors) are calculated for each analogue. Statistical methods are then used to build a mathematical model. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.gov These methods generate 3D contour maps that visualize regions where steric bulk, positive or negative charge, or hydrophobicity is predicted to increase or decrease biological activity, guiding the design of more potent compounds. nih.gov

Table 3: Hypothetical Data for a QSAR Study on this compound Analogues

Compound ID Nitrogen Substituent (R¹) C4-Substituent (R²) logP (Descriptor) IC₅₀ (nM) (Activity)
1-H-OH-0.02550
2-CH₃-OH0.45420
3-CH₂Ph-OH2.50150
4-H-OCH₃0.38610
5-CH₃-OCH₃0.85490
6-CH₂Ph-OCH₃2.90210

This hypothetical data illustrates how systematic changes to the scaffold (e.g., adding a lipophilic benzyl (B1604629) group at R¹) can be correlated with an increase in potency (lower IC₅₀ value), providing a predictive relationship for further drug design.

Analytical Methodologies for Characterization and Purity Assessment of R 3,3 Difluoropiperidin 4 Ol

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to confirming the identity and structural integrity of the (R)-3,3-Difluoropiperidin-4-ol molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of fluorinated organic molecules like this compound. jeolusa.com Analysis in one and two dimensions using ¹H, ¹³C, and ¹⁹F nuclei provides detailed information about the molecular framework, the connectivity of atoms, and the stereochemical arrangement.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their local electronic environments. Signals corresponding to the protons on the piperidine (B6355638) ring and the hydroxyl group are observed. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling with adjacent protons and fluorine atoms (J-coupling), are crucial for assigning specific protons within the ring.

¹³C NMR: The carbon NMR spectrum indicates the number of non-equivalent carbon atoms. The carbon atom bonded to the two fluorine atoms (C3) exhibits a characteristic triplet due to ¹J(C,F) coupling. The other carbon signals are also influenced by through-bond coupling to the fluorine atoms, which aids in their assignment.

¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is particularly informative. bohrium.comresearchgate.net For this compound, the two fluorine atoms at the C3 position are diastereotopic and are expected to show distinct signals, appearing as a pair of doublets due to geminal ²J(F,F) coupling. Furthermore, coupling to adjacent protons (²J(F,H) and ³J(F,H)) provides critical data for confirming the structure and conformation. nih.gov The magnitude of ³J(F,H) coupling constants is particularly useful for determining the relative orientation of the fluorine atoms. nih.gov

Table 1: Representative NMR Data for this compound Moiety Note: Exact chemical shifts (δ) and coupling constants (J) are dependent on the solvent and experimental conditions. The data below are illustrative for a fluorinated piperidine scaffold.

NucleusRepresentative Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H3.8 - 4.2m-H-4 (CH-OH)
¹H2.8 - 3.4m-H-2, H-5, H-6 (CH₂)
¹³C115 - 125t¹J(C,F) ≈ 240-260C-3 (CF₂)
¹³C65 - 75t²J(C,F) ≈ 20-30C-4 (CH-OH)
¹³C40 - 55m-C-2, C-5, C-6
¹⁹F-90 to -110d²J(F,F) ≈ 230-250Fₐ
¹⁹F-90 to -110d²J(F,F) ≈ 230-250Fₑ

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. google.com The molecular formula, C₅H₉F₂NO, corresponds to a monoisotopic mass of approximately 137.06 Da.

In a typical electron ionization (EI) mass spectrum, a peak corresponding to the molecular ion (M⁺) would be observed at m/z 137. chim.lusavemyexams.com A small M+1 peak may also be present due to the natural abundance of the ¹³C isotope. savemyexams.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Fragmentation of the molecular ion provides structural confirmation. uni-saarland.de Common fragmentation pathways for cyclic amines and alcohols include the loss of small neutral molecules or radicals.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueProposed FragmentFragment Lost
137[C₅H₉F₂NO]⁺-
119[C₅H₈F₂N]⁺[H₂O]
117[C₄H₆F₂NO]⁺[CH₃]
99[C₄H₅F₂N]⁺[H₂O, HF]
86[C₄H₈NO]⁺[CF₂H]

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection power of MS. chromatographyonline.com This is particularly useful for analyzing the compound in complex mixtures, allowing for its quantification and identification based on both its retention time and mass-to-charge ratio. nih.govnih.gov

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the chemical purity and, crucially for a chiral molecule, the enantiomeric excess (e.e.) of this compound.

HPLC is the standard method for determining the chemical purity of this compound. ejgm.co.uk A reversed-phase HPLC method is typically employed to separate the target compound from any impurities or starting materials.

To determine the enantiomeric purity, chiral HPLC is required. mdpi.com This involves using a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to different retention times. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel®, Chiralpak®), are commonly used for this purpose. google.comnih.gov The mobile phase usually consists of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol. The ratio of the peak areas for the (R)- and (S)-enantiomers allows for the precise calculation of the enantiomeric excess. researchgate.net

Table 3: Example Chiral HPLC Method Parameters

ParameterDescription
Column Chiralpak® AD-H or similar polysaccharide-based CSP
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v) with a basic additive (e.g., diethylamine)
Flow Rate 0.5 - 1.0 mL/min
Detection UV at a low wavelength (e.g., 210 nm) or Mass Spectrometry (LC-MS)
Column Temperature Ambient or controlled (e.g., 25 °C)

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its high polarity and low volatility, which stem from the presence of hydroxyl and secondary amine functional groups. colostate.edu These groups can lead to poor peak shape and thermal degradation in the GC inlet and column.

To overcome these issues, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. researchgate.net This involves chemically modifying the active hydrogen atoms of the -OH and -NH groups. Common derivatization strategies include:

Silylation: Reaction with silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (B98337) (TMS) ethers and amines.

Acylation: Reaction with acylating agents, such as trifluoroacetic anhydride (B1165640) (TFAA), to form trifluoroacetyl esters and amides. nih.gov These fluorinated derivatives are highly volatile and are particularly sensitive to electron capture detection (ECD).

Once derivatized, the resulting product can be analyzed by GC, typically using a capillary column with a non-polar or medium-polarity stationary phase. The purity is determined by comparing the peak area of the derivatized analyte to the areas of any other peaks in the chromatogram. Chiral GC columns can also be used to analyze the derivatized enantiomers to determine enantiomeric excess.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-3,3-Difluoropiperidin-4-ol, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : Synthesis of this compound can leverage enantioselective fluorination strategies, as seen in analogous piperidine derivatives. For example, enantioselective fluorination of piperidin-4-ol precursors using chiral catalysts (e.g., organocatalysts or transition metal complexes) can yield the desired (R)-enantiomer. Reaction parameters such as temperature (−20°C to 25°C), solvent polarity (e.g., dichloromethane or THF), and catalyst loading (5–10 mol%) critically impact yield and enantiomeric excess (ee). Post-synthesis purification via chiral chromatography or crystallization is often required to achieve >98% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure and stereochemistry of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the hydroxyl proton (δ 3.5–4.0 ppm, broad) and geminal difluorine atoms causing splitting in adjacent protons. The piperidine ring protons exhibit distinct coupling patterns (e.g., axial vs. equatorial H) .
  • IR : A broad O–H stretch (~3200–3500 cm⁻¹) and C–F stretches (~1100–1250 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 138.1 (theoretical MW: 137.13 g/mol) with fragmentation patterns consistent with loss of HF or H₂O .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer : The compound is hygroscopic and sensitive to light and oxygen. Long-term stability requires storage in amber vials under inert gas (N₂/Ar) at 2–8°C. Accelerated degradation studies (40°C/75% RH for 6 months) can assess hydrolytic susceptibility, particularly at the hydroxyl and fluorine positions. LC-MS monitoring is recommended to detect decomposition products like 3,3-difluoropiperidine or oxidized derivatives .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the conformational flexibility and intermolecular interactions of this compound in drug design?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize the compound’s geometry, revealing chair/boat conformations of the piperidine ring. Molecular dynamics (MD) simulations in explicit solvent (e.g., water or DMSO) predict hydrogen-bonding interactions between the hydroxyl group and target proteins. These models guide rational modifications to enhance binding affinity in drug candidates .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies in activity (e.g., enzyme inhibition vs. cytotoxicity) may arise from stereochemical impurities or assay conditions. Cross-validation steps include:

  • Enantiomeric Purity Verification : Chiral HPLC to confirm ee ≥98% .
  • Dose-Response Curves : Testing across a wide concentration range (nM–mM) to identify off-target effects.
  • Structural-Activity Relationships (SAR) : Comparing (R)- and (S)-enantiomers in parallel assays to isolate stereospecific effects .

Q. How can retrosynthetic AI tools streamline the synthesis of this compound analogs for SAR studies?

  • Methodological Answer : AI platforms like Pistachio or Reaxys analyze reaction databases to propose optimal pathways. For example, substituting the hydroxyl group with methoxy or amino groups can be prioritized based on predicted yields and compatibility with fluorination steps. These tools also flag potential side reactions (e.g., ring-opening under acidic conditions) to refine synthetic protocols .

Critical Analysis of Contradictory Evidence

  • Synthetic Availability : and list this compound as "discontinued," suggesting limited commercial availability. Researchers must verify sourcing or develop in-house synthesis protocols .
  • Fluorination Methods : While emphasizes enantioselective fluorination, describes racemic mixtures of similar piperidines, highlighting the need for rigorous stereochemical control during synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.